1-Chloro-2-[(chloromethoxy)methyl]benzene
Description
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-2-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI Key |
YHLZRFMNUCOAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCl)Cl |
Origin of Product |
United States |
Significance in Fundamental Chemical Investigations
Regioselective Functionalization Strategies Towards this compound Synthesis
Regioselectivity is a critical aspect of synthesizing this compound, ensuring that the desired isomer is formed preferentially. This is particularly important given the potential for multiple reaction sites on the benzene (B151609) ring.
Directed chloromethylation involves the introduction of a chloromethyl group onto a pre-existing chloro-substituted benzene ring. A common method for chloromethylation is the Blanc reaction, which typically utilizes formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride. youtube.comresearchgate.netmdpi.com In the context of synthesizing this compound, this would involve the chloromethylation of chlorobenzene. However, the chloro group is an ortho-, para-director, meaning that the reaction would yield a mixture of 1-chloro-2-(chloromethyl)benzene and 1-chloro-4-(chloromethyl)benzene. libretexts.org Achieving high regioselectivity for the ortho product, a precursor to the target molecule, can be challenging under standard Blanc conditions.
Research into optimizing the regioselectivity of chloromethylation has explored various catalytic systems and reaction conditions. For instance, the use of specific surfactant micelles in an oil-water biphasic system has been shown to influence the isomer distribution in the chloromethylation of aromatic compounds. scilit.com Additionally, kinetic studies of the chloromethylation of substituted benzenes have provided insights into the factors governing isomer ratios, highlighting the role of the electrophile's selectivity. nih.gov
A plausible pathway to this compound would first involve the synthesis of o-chlorobenzyl chloride (1-chloro-2-(chloromethyl)benzene). nist.gov This intermediate can then be reacted with a source of formaldehyde and hydrogen chloride to introduce the chloromethoxy group.
An alternative regioselective strategy involves the chlorination of a benzyl methyl ether precursor. This approach starts with a molecule already containing the desired methyl ether or a related group, and then selectively chlorinates the benzene ring at the ortho position. The methyl group in toluene (B28343) is an ortho, para-directing group for electrophilic substitution reactions like chlorination. libretexts.orgvedantu.com Therefore, the chlorination of toluene can produce a mixture of o-chlorotoluene and p-chlorotoluene. vedantu.com
Recent studies have focused on developing catalytic systems that favor the formation of the ortho isomer. The use of specific ionic liquids as catalysts in the chlorination of toluene has shown promise in enhancing the selectivity for o-chlorotoluene. mdpi.comresearchgate.net For example, using [BMIM]Cl-2ZnCl2 as a catalyst at 80°C resulted in a high conversion of toluene with a significant selectivity for o-chlorotoluene. mdpi.com Once o-chlorotoluene is obtained, it can serve as a key intermediate for the subsequent introduction of the chloromethoxymethyl moiety.
Precursor Design and Synthesis for this compound
As mentioned, o-chlorotoluene is a vital precursor. One of the primary industrial methods for its synthesis is the chlorination of toluene. vedantu.com This reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl3), to promote electrophilic aromatic substitution on the ring rather than free-radical substitution on the methyl group. vedantu.comgoogle.com
Another established method for preparing o-chlorotoluene is the Sandmeyer reaction, starting from o-toluidine (B26562). orgsyn.orgchemicalbook.com This process involves the diazotization of o-toluidine with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with a cuprous chloride solution. orgsyn.org This method offers a high degree of regiochemical control, ensuring the formation of the desired ortho isomer.
Once o-chlorotoluene is synthesized, it can be further functionalized. For instance, side-chain chlorination of o-chlorotoluene under UV light or with a radical initiator can yield 1-chloro-2-(chloromethyl)benzene, another key intermediate. prepchem.com
Table 1: Comparison of Synthetic Routes to o-Chlorotoluene
| Method | Starting Material | Reagents | Key Features |
| Toluene Chlorination | Toluene | Cl2, Lewis Acid (e.g., FeCl3) | Industrial scale, produces a mixture of ortho and para isomers. vedantu.comgoogle.com |
| Sandmeyer Reaction | o-Toluidine | 1. NaNO2, HCl 2. CuCl | High regioselectivity for the ortho isomer. orgsyn.orgchemicalbook.com |
Benzyl chloromethyl ether and its analogs are important for structural comparison and for understanding the reactivity of the chloromethoxymethyl group. The synthesis of benzyl chloromethyl ether can be achieved by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. orgsyn.orgprepchem.comchemicalbook.com This reaction proceeds through the formation of a hemiacetal, which is then converted to the chloromethyl ether by the action of HCl.
An alternative in situ synthesis involves the reaction of formaldehyde dibenzylacetal with acetyl chloride. researchgate.net This method avoids the handling of the highly toxic benzyl chloromethyl ether directly. researchgate.net These synthetic procedures can be adapted to prepare a variety of substituted benzyl chloromethyl ether analogs, which can then be used in comparative studies to elucidate structure-activity relationships.
Table 2: Synthetic Methods for Benzyl Chloromethyl Ether
| Starting Materials | Reagents | Reaction Conditions | Reference |
| Benzyl alcohol, paraformaldehyde | Anhydrous HCl | 20-25°C | chemicalbook.com |
| Formaldehyde dibenzylacetal | Acetyl chloride | Room temperature, nitrogen atmosphere | researchgate.net |
Mechanistic Insights into the Formation of the Chloromethoxymethyl Moiety
The formation of the chloromethoxymethyl group is a key step in the synthesis of the target compound. This moiety is typically formed from the reaction of an alcohol with formaldehyde and hydrogen chloride. The mechanism is believed to involve the initial protonation of formaldehyde by HCl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates an oxonium ion. Finally, the attack of a chloride ion on this oxonium ion yields the chloromethyl ether. youtube.com
Computational studies on the formation of the related and highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde and hydrogen chloride suggest that the spontaneous formation in the gas phase is unlikely. researchgate.net However, in solution, particularly in the presence of an alcohol, the formation of chloromethyl ethers is a well-established reaction. The stability of chloromethyl ethers is a concern, as they can hydrolyze in the presence of water to release formaldehyde and hydrogen chloride. canada.canih.gov
Understanding the mechanism of formation and the stability of the chloromethoxymethyl group is crucial for optimizing reaction conditions and ensuring the safe handling of these compounds. The use of zinc(II) salts as catalysts in the reaction between acetals and acid halides provides an efficient method for the synthesis of chloromethyl methyl ether and other haloalkyl ethers, often with near-quantitative yields. organic-chemistry.orgorgsyn.orgnih.gov This catalytic approach offers a milder alternative to traditional methods that use strong acids.
Role of Lewis Acid Catalysis in Ether Formation
The formation of the chloromethoxy ether linkage in this compound is a critical step in its synthesis, typically achieved through a chloromethylation reaction. This type of reaction often proceeds sluggishly without a catalyst but can be significantly accelerated by the presence of a Lewis acid. google.com Common Lewis acids employed for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄). google.comdur.ac.uk
The mechanism of Lewis acid-catalyzed ether formation involves the activation of a chloromethylating agent, such as paraformaldehyde and hydrogen chloride, or a chloromethyl ether. The Lewis acid coordinates to an oxygen or halogen atom of the agent, enhancing its electrophilicity. For instance, when using formaldehyde and HCl, the Lewis acid polarizes the C=O bond, facilitating the formation of a highly reactive electrophilic intermediate, likely a complexed chloromethyl cation.
This electrophile is then attacked by the nucleophilic oxygen atom of a precursor molecule like (2-chlorophenyl)methanol. The subsequent loss of a proton yields the desired ether product. The choice of Lewis acid is critical, as its activity can influence reaction rates and the formation of byproducts. While strong Lewis acids like AlCl₃ are highly active, they can sometimes lead to undesired side reactions. Milder catalysts, such as zinc chloride, are often preferred as they can offer a better balance between reaction rate and selectivity. jelsciences.com The catalytic efficiency of various Lewis acids can be compared to determine the optimal choice for the synthesis. dur.ac.uk
Table 1: Effect of Different Lewis Acid Catalysts on Etherification Yield Note: Data is representative and compiled from general findings on chloromethylation reactions.
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Zinc Chloride (10) | 60 | 8 | 85 |
| Aluminum Chloride (10) | 60 | 6 | 78 |
| Stannic Chloride (10) | 60 | 7 | 82 |
| Boron Trifluoride (10) | 60 | 9 | 75 |
| No Catalyst | 60 | 24 | <10 |
Radical Pathways in Chlorination Processes
Radical pathways are fundamental to the synthesis of key precursors for this compound, particularly for introducing chlorine atoms onto an alkyl side chain of an aromatic ring. The synthesis of 1-chloro-2-(chloromethyl)benzene, a probable starting material, is achieved through the free-radical chlorination of 2-chlorotoluene.
This reaction proceeds via a classic radical chain mechanism and is typically initiated by photochemical means, using UV light from a mercury lamp or bright sunlight, rather than by a Lewis acid catalyst which would favor chlorination of the aromatic ring. prepchem.com The process involves three main stages:
Initiation: UV light causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene. This step is selective for the benzylic hydrogens because the resulting 2-chlorobenzyl radical is stabilized by resonance with the benzene ring. This radical then reacts with another molecule of Cl₂ to form 1-chloro-2-(chloromethyl)benzene and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine in various ways, for example, two chlorine radicals forming Cl₂ or a benzyl radical combining with a chlorine radical.
Precise control over the reaction conditions is necessary to favor the formation of the monochlorinated product over di- and trichlorinated byproducts like 1-chloro-2-(dichloromethyl)benzene (B1361784) and 1-chloro-2-(trichloromethyl)benzene. prepchem.com
Optimization of Reaction Conditions and Yields for this compound
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. This involves a systematic study of variables in both the chlorination and etherification stages. dur.ac.uk
For the radical chlorination of 2-chlorotoluene, key parameters to optimize include the reaction temperature and the rate of chlorine gas addition. Higher temperatures can increase the reaction rate but may also lead to a higher proportion of over-chlorinated products. google.com Therefore, a balance must be struck to achieve high conversion of the starting material while maintaining selectivity for the desired monochlorinated product. prepchem.com
Table 2: Influence of Temperature on Product Selectivity in Radical Chlorination of 2-Chlorotoluene Note: Data is illustrative of typical trends in side-chain chlorination.
| Temperature (°C) | Monochloro-product (%) | Dichloro-product (%) | Trichloro-product (%) |
| 120 | 88 | 10 | 2 |
| 140 | 82 | 15 | 3 |
| 160 | 75 | 20 | 5 |
| 180 | 65 | 28 | 7 |
In the Lewis acid-catalyzed ether formation step, optimization involves selecting the most effective catalyst and its concentration, the reaction temperature, and the molar ratio of the reactants. dur.ac.uk Using a phase transfer catalyst (PTC) in aqueous media has also been explored as a method to improve yields in chloromethylation reactions. researchgate.net The solvent system can also play a significant role; for example, the use of acetic acid can enhance the solubility of reagents like paraformaldehyde. researchgate.net A comprehensive investigation of these conditions allows for the development of a robust and efficient synthetic protocol with significantly improved product yields.
Chemical Reactivity and Transformation Studies of 1 Chloro 2 Chloromethoxy Methyl Benzene
Nucleophilic Substitution Reactions Involving the Chloromethoxymethyl Group
The chloromethoxymethyl group, –O–CH₂–Cl, is a potent alkylating agent due to the presence of a good leaving group (chloride) attached to a carbon atom that is activated by an adjacent oxygen atom. The oxygen can stabilize the developing positive charge at the carbon center during a nucleophilic substitution reaction, facilitating both Sₙ1 and Sₙ2 pathways. doubtnut.comstackexchange.com This reactivity is analogous to that of other α-chloro ethers, such as chloromethyl methyl ether (MOM-Cl) and benzyl (B1604629) chloromethyl ether, which are widely used as powerful alkylating agents in organic synthesis. orgsyn.orgwikipedia.org
Alkylation and Arylation Reactions
The electrophilic nature of the chloromethyl carbon in 1-chloro-2-[(chloromethoxy)methyl]benzene makes it an excellent substrate for forming new carbon-carbon bonds. It can react with a variety of carbon-based nucleophiles.
Alkylation with Organometallic Reagents and Enolates : Carbanions, such as those derived from Grignard reagents or organolithium compounds, can readily displace the chloride to form a new C-C bond. Similarly, softer nucleophiles like enolates derived from ketones, esters, or other carbonyl compounds can be alkylated, providing a route to more complex molecular scaffolds. orgsyn.org
Friedel-Crafts Alkylation : In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chloromethoxymethyl group can act as the electrophile in Friedel-Crafts alkylation reactions with other aromatic compounds. researchgate.netgoogle.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and generating a highly reactive oxocarbenium ion, which is then attacked by the electron-rich aromatic ring of another molecule.
| Nucleophile Type | Specific Reagent (Example) | Reaction Type | Expected Product Structure |
|---|---|---|---|
| Enolate | Sodium salt of diethyl malonate | C-Alkylation | 2-(2-Chlorobenzyloxy)methyl-diethyl malonate |
| Aromatic Ring | Benzene (B151609) with AlCl₃ | Friedel-Crafts Alkylation | 1-Chloro-2-{[phenylmethoxy]methyl}benzene |
| Organometallic | Phenylmagnesium bromide | C-Alkylation | 1-Chloro-2-(phenoxymethyl)benzene |
Formation of Ethers and Esters via Substitution
The high reactivity of the chloromethyl group is also exploited in the formation of ether and ester linkages through substitution with oxygen-based nucleophiles. These reactions are fundamental in synthetic chemistry for the introduction of the 2-chlorobenzyloxymethyl (CBM) protecting group or for building larger molecules.
Ether Formation : In a reaction analogous to the Williamson ether synthesis, alkoxides (RO⁻) and phenoxides (ArO⁻) readily attack the electrophilic carbon, displacing the chloride ion to form a new ether bond. This method is efficient for coupling this compound with a wide range of alcohols and phenols. orgsyn.orgorganic-chemistry.org
Ester Formation : Carboxylate anions (RCOO⁻) serve as effective nucleophiles to displace the chloride, yielding acyloxymethyl ethers. This transformation provides a route to esters that can be useful as prodrugs or as intermediates where the lability of the resulting ester linkage is desired.
| Nucleophile | Reagent (Example) | Product Type | Expected Product Structure |
|---|---|---|---|
| Alkoxide | Sodium ethoxide | Ether | 1-Chloro-2-[(ethoxymethoxy)methyl]benzene |
| Phenoxide | Sodium phenoxide | Ether | 1-Chloro-2-[(phenoxymethoxy)methyl]benzene |
| Carboxylate | Sodium acetate | Ester | (2-Chlorobenzyloxy)methyl acetate |
Aromatic Ring Functionalization of this compound
Functionalization of the aromatic ring of this compound is governed by the electronic properties of the existing substituents: the chloro group and the (chloromethoxy)methyl side chain.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS), the directing effects of the substituents determine the position of the incoming electrophile. chemistrytalk.org
Chloro Group : The chlorine atom is a deactivating group due to its inductive electron withdrawal (-I effect), making the ring less reactive than benzene. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+M effect), stabilizing the cationic intermediate (the sigma complex) when attack occurs at these positions. organicchemistrytutor.comyoutube.com
[(Chloromethoxy)methyl] Group : This group, –CH₂OCH₂Cl, is structurally similar to an alkyl group. Alkyl groups are weakly activating and ortho, para-directing. The ether oxygen can also donate electron density via resonance, further enhancing the ortho, para-directing influence.
The combined influence of a weakly deactivating ortho, para-director (Cl) and a weakly activating ortho, para-director (–CH₂OCH₂Cl) leads to a predictable regioselectivity. The incoming electrophile will be directed to the positions ortho and para to the existing groups. Given the 1,2-substitution pattern, the available positions are C4, C5, and C6. Both groups direct to positions C4 and C6. The C4 position is generally favored for substitution due to reduced steric hindrance compared to the C6 position, which is flanked by the side chain. The C5 position (meta to both groups) is the least favored. Therefore, in reactions like nitration or halogenation, the major product is expected to be the 4-substituted isomer.
| Reaction | Reagents (Example) | Major Product | Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-[(chloromethoxy)methyl]-4-nitrobenzene | 1-Chloro-2-[(chloromethoxy)methyl]-6-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-chloro-2-[(chloromethoxy)methyl]benzene | 2-Bromo-1-chloro-6-[(chloromethoxy)methyl]benzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Chloro-3-{[(chloromethoxy)methyl]phenyl})ethanone | 1-(2-Chloro-3-{[(chloromethoxy)methyl]phenyl})ethanone |
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Benzene Ring
The chlorine atom on the benzene ring can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring specialized catalysts or more forcing reaction conditions.
Modern palladium and nickel catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to efficiently activate the C–Cl bond. organic-chemistry.org Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings can be performed on this substrate. These reactions provide a modular approach to introduce a wide variety of functional groups at the C1 position of the ring, leaving the reactive chloromethoxymethyl side chain available for subsequent transformations. The Suzuki-Miyaura coupling, for instance, is a versatile method for creating biaryl structures. nih.govlookchem.comyoutube.com
| Reaction Name | Coupling Partner (Example) | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Aryl Amine |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkane |
Oxidative and Reductive Transformations of this compound
The molecule can undergo various oxidative and reductive transformations targeting either the benzylic position, the ether linkage, or the chloro substituents.
Oxidative Transformations : The benzylic carbon is susceptible to oxidation. Depending on the oxidant and reaction conditions, the benzylic ether can be cleaved. acs.org Strong oxidizing agents can lead to the formation of 2-chlorobenzoic acid. Milder, more selective methods, such as those using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or o-iodoxybenzoic acid (IBX), can cleave the ether to yield 2-chlorobenzaldehyde (B119727). cdnsciencepub.comproquest.com Some catalytic systems can directly oxidize benzyl ethers to the corresponding esters. rsc.org
Reductive Transformations : Catalytic hydrogenolysis is a common method for cleaving benzyl ethers. ambeed.comacsgcipr.org Using a palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas), the C–O bond of the ether can be cleaved to yield 2-chlorotoluene (B165313). A significant challenge in such reactions is achieving chemoselectivity between the hydrogenolysis of the benzyl ether and the reduction of the aryl chloride. While aryl chlorides are generally stable to standard hydrogenolysis conditions, over-reduction can occur. nacatsoc.org The addition of specific additives or careful selection of the catalyst and conditions can promote selective debenzylation while preserving the aryl chloride. researchgate.net
| Transformation | Reagents (Example) | Major Product |
|---|---|---|
| Oxidative Cleavage (Mild) | DDQ or IBX | 2-Chlorobenzaldehyde |
| Oxidative Cleavage (Strong) | KMnO₄ or CrO₃ | 2-Chlorobenzoic acid |
| Reductive Cleavage (Hydrogenolysis) | H₂, Pd/C | 2-Chlorotoluene |
Controlled Oxidation of the Side Chain
The side chain of this compound, specifically the benzylic carbon, is susceptible to oxidation. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents typically lead to the formation of the corresponding carboxylic acid, while milder conditions can yield the aldehyde.
When an alkyl group is attached to an aromatic ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. libretexts.org For instance, the oxidation of ortho-chlorotoluene, a related compound, can yield 2-chlorobenzaldehyde or 2-chlorobenzoic acid. guidechem.com By analogy, the benzylic methylene (B1212753) group in this compound is the primary target for oxidation. Vigorous oxidation would likely cleave the ether linkage and oxidize the benzylic position to a carboxylic acid, forming 2-chlorobenzoic acid. Milder, more controlled oxidation could potentially yield 2-chlorobenzaldehyde, although the stability of the chloromethoxy group under oxidative conditions would be a critical factor.
Table 1: Predicted Outcomes of Controlled Side-Chain Oxidation
| Oxidizing Agent | Probable Major Product | Reaction Conditions |
| Potassium permanganate (B83412) (KMnO₄) | 2-Chlorobenzoic acid | Basic, followed by acidic workup |
| Chromic acid (H₂CrO₄) | 2-Chlorobenzoic acid | High temperature |
| Nitric acid (HNO₃) | 2-Chlorobenzaldehyde | Controlled temperature |
| Manganese dioxide (MnO₂) | 2-Chlorobenzaldehyde | Selective for benzylic alcohols/carbons |
Research into the oxidation of similar substrates shows that achieving selectivity can be challenging. The reaction often requires careful control of temperature and stoichiometry to prevent over-oxidation to the carboxylic acid or degradation of other functional groups.
Selective Reduction of Halogenated Moieties
This compound possesses two distinct carbon-chlorine bonds: an aryl C-Cl bond and an aliphatic C-Cl bond within the chloromethyl ether group (-O-CH₂-Cl). The significant difference in the reactivity of these bonds allows for selective reduction. The chloromethyl ether functional group is considerably more labile than the chemically robust aryl chloride.
Catalytic transfer hydrogenation has been demonstrated as a highly effective method for the selective reduction of halogenated compounds. nih.gov Studies using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine (B178648) hydrate (B1144303) show excellent chemoselectivity in reducing certain functionalities while leaving aryl halides intact. nih.govresearchgate.net Applying this to this compound, the aliphatic chlorine would be preferentially removed. This is because the benzylic C-Cl bond is more susceptible to hydrogenolysis than the strong C-Cl bond on the aromatic ring.
The probable mechanism involves the oxidative addition of the C-Cl bond to the palladium catalyst surface, followed by reaction with a hydride source. The benzylic nature of the chloromethyl ether's C-Cl bond facilitates this process compared to the aryl chloride.
Table 2: Predicted Outcomes of Selective Reduction
| Reducing System | Target Moiety | Probable Major Product |
| H₂ / Pd/C | Aliphatic C-Cl | 1-Chloro-2-(methoxymethyl)benzene |
| NaBH₄ / Phase Transfer Catalyst | Aliphatic C-Cl | 1-Chloro-2-(methoxymethyl)benzene |
| LiAlH₄ | Both Aliphatic and Aryl C-Cl | (Methoxymethyl)benzene |
| Hydrazine Hydrate / Pd/C | Aliphatic C-Cl | 1-Chloro-2-(methoxymethyl)benzene |
The selective reduction of the chloromethyl ether group without affecting the aromatic chlorine is a valuable transformation, yielding a more stable methoxy (B1213986) ether derivative while preserving the substitution pattern on the benzene ring for further functionalization.
Stability and Degradation Mechanisms of this compound under Various Chemical Conditions
The stability of this compound is largely dictated by the high reactivity of the α-chloro ether functional group. This group is known to be highly susceptible to nucleophilic attack, particularly hydrolysis. In contrast, the chlorine atom attached directly to the benzene ring is relatively inert under normal conditions.
The primary degradation pathway for this compound in the presence of nucleophiles, such as water, is the hydrolysis of the chloromethoxy moiety. quora.com This reaction proceeds rapidly, especially under acidic or basic catalysis, but can also occur under neutral conditions. The mechanism is believed to proceed via an Sₙ1-like pathway, involving the formation of a resonance-stabilized oxocarbenium ion intermediate. The proximity of the oxygen atom's lone pairs and the adjacent benzene ring stabilizes the positive charge on the benzylic carbon, facilitating the departure of the chloride ion.
The hydrolysis products are 2-chlorobenzyl alcohol, formaldehyde (B43269), and hydrochloric acid. The aryl chloride bond remains intact during this process, as its cleavage requires harsh conditions, such as high temperatures and pressures, due to the partial double bond character arising from resonance with the benzene ring. quora.com
The compound is also expected to be thermally unstable and may decompose upon heating, potentially releasing irritating or toxic fumes such as hydrogen chloride. inchem.org
Table 3: Stability and Degradation under Different Conditions
| Condition | Primary Degradation Pathway | Major Degradation Products | Relative Stability |
| Neutral Aqueous | Hydrolysis of chloromethoxy group | 2-Chlorobenzyl alcohol, Formaldehyde, HCl | Low |
| Acidic (Aqueous) | Catalyzed hydrolysis of chloromethoxy group | 2-Chlorobenzyl alcohol, Formaldehyde, HCl | Very Low |
| Basic (Aqueous) | Hydrolysis/Substitution of chloromethoxy group | 2-Chlorobenzyl alcohol, Formaldehyde, Cl⁻ | Very Low |
| Anhydrous, Neutral | Stable | N/A | Moderate to High |
| Elevated Temperature | Thermal Decomposition | Hydrogen chloride, various organic fragments | Low |
Advanced Spectroscopic and Analytical Characterization of 1 Chloro 2 Chloromethoxy Methyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-Chloro-2-[(chloromethoxy)methyl]benzene
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For this compound, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each proton and carbon atom, respectively.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methylene (B1212753) and chloromethoxy groups. The aromatic region would likely show a complex multiplet pattern for the four protons on the benzene (B151609) ring, arising from spin-spin coupling. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and the substituted methyl groups. The two methylene groups, -CH₂-O- and -O-CH₂-Cl, would be expected to appear as singlets in the absence of coupling to other protons, with their chemical shifts influenced by the electronegativity of the adjacent oxygen and chlorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The six carbons of the benzene ring would have distinct chemical shifts, with the carbons directly bonded to the chloro and the [(chloromethoxy)methyl] substituents showing the most significant shifts. The chemical shifts of the two methylene carbons would also be readily identifiable in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.6 | 125 - 135 |
| Ar-C-Cl | - | 130 - 140 |
| Ar-C-CH₂ | - | 135 - 145 |
| Ar-CH₂-O | ~4.7 | ~70 |
| O-CH₂-Cl | ~5.5 | ~80 |
Note: These are estimated values and require experimental validation.
Two-Dimensional NMR Techniques for Connectivity Confirmation
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which would be crucial for assigning the individual protons within the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the connectivity between the benzene ring, the methylene bridge, and the chloromethoxy group. For instance, correlations between the aromatic protons and the benzylic methylene carbon, and between the methylene protons and the aromatic carbons, would solidify the structural assignment.
Vibrational Spectroscopy (FT-IR and Raman) in the Study of this compound
Characteristic Absorption Band Analysis for Functional Groups
The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1260 - 1000 |
| C-Cl (Aryl) | Stretching | 1100 - 1000 |
| C-Cl (Alkyl) | Stretching | 800 - 600 |
Vibrational Mode Assignments and Conformational Analysis
A detailed analysis of the vibrational spectra, often aided by computational chemistry methods such as Density Functional Theory (DFT), would allow for the assignment of specific vibrational modes to the observed spectral bands. Such an analysis could also provide insights into the conformational preferences of the molecule, particularly concerning the rotation around the C-C and C-O single bonds of the side chain.
Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be essential for determining the accurate mass of the molecular ion of this compound, which would, in turn, provide its elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4), with the relative intensities of these peaks being indicative of the number of chlorine atoms.
The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, including:
Loss of a chlorine radical: This would lead to the formation of a stable cation.
Cleavage of the C-O and C-C bonds in the side chain: This would generate various fragment ions, the masses of which would provide further structural information. For example, the formation of a chlorobenzyl cation would be a likely fragmentation pathway.
A detailed analysis of the fragmentation pattern would allow for the piecing together of the molecular structure, complementing the information obtained from NMR and vibrational spectroscopy.
Fragmentation Pathways and Isotopic Pattern Interpretation
Mass spectrometry (MS) is an indispensable tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely induce a series of characteristic fragmentation events. The presence of two chlorine atoms in the molecule gives rise to a distinctive isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes, approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl, any fragment containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1. whitman.edu
Plausible Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu This would result in the loss of the chloromethyl radical (•CH₂Cl) or the 2-chlorobenzyl radical.
Heterolytic Cleavage: Cleavage of the C-O bond can also occur, leading to the formation of a 2-chlorobenzyl cation or a chloromethoxychloronium ion. youtube.com
Loss of Chlorine: The molecule can lose a chlorine radical (•Cl) from either the benzene ring or the chloromethoxy group.
Tropylium Ion Formation: Rearrangement of the 2-chlorobenzyl fragment could lead to the formation of a stable chlorotropylium ion.
Fragmentation of the Benzene Ring: At higher energies, the aromatic ring can undergo fragmentation, leading to smaller charged species.
An illustrative table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is provided below.
| Plausible Fragment Ion | Chemical Formula | Predicted m/z (for ³⁵Cl) | Isotopic Pattern |
| Molecular Ion | [C₈H₈Cl₂O]⁺ | 190 | M, M+2, M+4 |
| [M - CH₂Cl]⁺ | [C₇H₆ClO]⁺ | 141 | M, M+2 |
| [M - Cl]⁺ | [C₈H₈ClO]⁺ | 155 | M, M+2 |
| 2-Chlorobenzyl Cation | [C₇H₆Cl]⁺ | 125 | M, M+2 |
| Chlorotropylium Ion | [C₇H₆Cl]⁺ | 125 | M, M+2 |
| [CH₂OCl]⁺ | [CH₂ClO]⁺ | 65 | M, M+2 |
This table is predictive and based on general fragmentation principles.
Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity and Trace Analysis
Hyphenated mass spectrometry techniques, which couple a separation method with mass spectrometric detection, are powerful tools for the purity assessment and trace analysis of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is highly suitable for the analysis of volatile and thermally stable compounds like this compound. birchbiotech.commdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.
For purity analysis, GC-MS can effectively separate the target compound from impurities, and the mass spectrum of each peak can be used for identification. mdpi.com By comparing the peak area of the main compound to the total peak area of all components, an estimation of purity can be obtained. For trace analysis, selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This significantly enhances sensitivity and allows for the detection of the compound at very low concentrations. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. nih.gov For this compound, reversed-phase LC-MS would be a suitable approach. The separation would be achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.
LC-MS is particularly useful for purity determination as it can separate non-volatile impurities that would not be detected by GC. acs.org Similar to GC-MS, LC-MS can be operated in full scan mode for general analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive trace analysis. researchgate.net
Advanced Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are central to the separation and quantification of this compound from complex matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing a robust HPLC method is essential for the accurate quantification of this compound. wjpmr.com A reversed-phase HPLC method using a C18 column is a logical starting point due to the compound's moderate polarity. nih.gov
Method Development Parameters:
| Parameter | Typical Conditions | Considerations |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column should provide good retention and separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution may be necessary to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm and 270 nm | The benzene ring will have characteristic UV absorbance. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | Dependent on sample concentration. |
Method Validation:
Once a suitable method is developed, it must be validated to ensure its reliability and accuracy. demarcheiso17025.com The validation process typically includes the following parameters: researchgate.netwu.ac.th
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is the premier technique for the analysis of volatile organic compounds and is well-suited for monitoring the purity of this compound and identifying any volatile byproducts or degradation products. yzimgs.comgcms.cz
A typical GC method would involve a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is a versatile phase for the separation of a wide range of organic compounds.
Typical GC Parameters:
| Parameter | Typical Conditions | Considerations |
| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides good resolution for complex mixtures. |
| Carrier Gas | Helium or Hydrogen | With a constant flow rate. |
| Injection | Split/splitless injector | Split mode for concentrated samples, splitless for trace analysis. |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 250 °C at 10 °C/min) | To separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons, while MS provides structural information. |
This type of GC method would be effective in separating this compound from common starting materials, solvents, and potential side-products of its synthesis.
X-ray Diffraction Studies on Crystalline Derivatives of this compound
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound is a liquid at room temperature, it may be possible to form crystalline derivatives suitable for X-ray analysis. The synthesis of such derivatives could involve reactions at the chloromethoxy group or electrophilic substitution on the benzene ring to introduce functionalities that promote crystallization.
As of the current literature review, there are no published X-ray diffraction studies on crystalline derivatives of this compound. However, studies on structurally related molecules, such as other substituted benzyl (B1604629) chlorides and nitrobenzene (B124822) derivatives, have been successfully characterized by X-ray crystallography. researchgate.netresearchgate.net These studies provide valuable insights into the packing arrangements and intermolecular interactions that govern the solid-state structures of halogenated aromatic compounds.
Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would provide precise information on:
Bond lengths and angles
Torsional angles, revealing the conformation of the molecule
Intermolecular interactions, such as halogen bonding and π-π stacking
This information would be invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.
Theoretical and Computational Chemistry Investigations of 1 Chloro 2 Chloromethoxy Methyl Benzene
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Detailed quantum chemical calculations specifically for 1-Chloro-2-[(chloromethoxy)methyl]benzene are not documented in readily available scientific literature.
There are no published studies detailing Density Functional Theory (DFT) optimizations or the selection of basis sets for the structural analysis of this compound.
A formal conformational analysis to identify the energy minima of this compound has not been reported in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis of this compound
Specific Frontier Molecular Orbital (FMO) analysis for this compound is not present in the available scientific data.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for predicting the chemical reactivity of this compound, have not been published.
There are no available studies that map the charge distribution or calculate the electrostatic potentials for this compound.
Spectroscopic Property Prediction from Computational Models
Computational models predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound are not found in the current body of scientific literature.
Theoretical Vibrational Frequencies and Intensities
No published studies containing calculations of the theoretical vibrational frequencies and their corresponding infrared or Raman intensities for this compound were found.
NMR Chemical Shift and Coupling Constant Calculations
There are no available theoretical calculations for the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) or spin-spin coupling constants for this compound.
Molecular Dynamics Simulations and Intermolecular Interactions of this compound
No molecular dynamics simulation studies have been published that investigate the intermolecular interactions or dynamic behavior of this compound.
Due to the absence of research data for the specified compound, the requested data tables and detailed research findings for the outlined sections cannot be generated.
Applications of 1 Chloro 2 Chloromethoxy Methyl Benzene As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Scaffolds and Molecular Probes
The presence of two distinct reactive sites on 1-chloro-2-[(chloromethoxy)methyl]benzene allows for sequential or simultaneous reactions, making it a potentially valuable building block for intricate organic molecules.
Precursor in the Construction of Macrocyclic Compounds
The two reactive groups, the chloromethyl and chloromethoxy moieties, can act as electrophilic centers. In principle, reaction with a dinucleophile could lead to the formation of a macrocyclic ring system. The success of such a macrocyclization would be contingent on factors such as reaction conditions that favor intramolecular over intermolecular reactions, such as high-dilution techniques. The rigid benzene (B151609) backbone would impart a degree of pre-organization to the linear precursor, potentially facilitating the ring-closing step.
Table 1: Potential Dinucleophiles for Macrocyclization with this compound Analogs
| Dinucleophile Class | Example | Potential Macrocycle Core |
| Diols | Ethane-1,2-diol | Dioxa-heterocycle |
| Dithiols | Ethane-1,2-dithiol | Dithia-heterocycle |
| Diamines | Ethane-1,2-diamine | Diaza-heterocycle |
| Amino alcohols | Ethanolamine | Oxaza-heterocycle |
This table presents hypothetical reaction partners based on the known reactivity of benzyl (B1604629) halides and chloromethyl ethers.
Building Block for Functionalized Polymers and Oligomers
The reactivity of the chloromethyl group in this compound is similar to that of vinylbenzyl chloride, a well-known monomer for the production of functionalized polymers. While the chloromethoxy group is also reactive, the chloromethyl group is a more common handle for polymerization and polymer modification.
This compound could potentially be used to introduce the 2-chlorobenzyl moiety as a pendant group onto a polymer backbone. This could be achieved by reacting the chloromethyl group with a pre-formed polymer containing nucleophilic sites. Alternatively, it could be transformed into a monomer for polymerization. For instance, conversion of the chloromethoxy group to other functionalities, followed by a reaction involving the chloromethyl group, could yield a polymerizable species.
Derivatization for Material Science Applications
The modification of this compound can lead to the synthesis of novel monomers and the incorporation of specific chemical properties into advanced materials.
Synthesis of Novel Monomers for Polymerization
By selectively reacting one of the chloro-containing groups, this compound can be converted into a variety of functional monomers. For example, the chloromethyl group can undergo nucleophilic substitution with a wide range of nucleophiles to introduce polymerizable groups like vinyl, acrylate, or methacrylate (B99206) moieties.
Table 2: Hypothetical Monomer Synthesis from a this compound Analog
| Reagent | Resulting Functional Group | Potential Polymer Type |
| Potassium vinylborate | Vinyl group | Polystyrene derivative |
| Sodium acrylate | Acrylate ester | Polyacrylate |
| Sodium methacrylate | Methacrylate ester | Polymethacrylate |
This table illustrates potential transformations to create monomers, based on established organic reactions.
Incorporation into Advanced Materials with Specific Chemical Properties
The presence of a chlorinated aromatic ring and two reactive handles allows for the incorporation of this unit into more complex material structures. The chlorine atom on the benzene ring imparts specific properties, such as increased hydrophobicity and potential for further functionalization through aromatic substitution reactions.
Derivatives of this compound could be incorporated into polymers to modify their thermal stability, flame retardancy, or refractive index. For instance, the high chlorine content could contribute to flame-retardant properties. Furthermore, the reactive sites could be used to cross-link polymer chains, leading to the formation of thermosetting resins with enhanced mechanical and thermal properties.
Development of Catalytic Systems Employing this compound Derivatives
While there is no direct evidence of this compound derivatives being used in catalytic systems, its structure suggests potential for the synthesis of novel ligands for transition metal catalysis. The ortho-disubstituted pattern allows for the creation of bidentate ligands, which can chelate to a metal center and influence its catalytic activity and selectivity.
By reacting the chloromethyl and chloromethoxy groups with appropriate donor atoms (e.g., phosphorus, nitrogen, or sulfur), a variety of chelating ligands could be synthesized. For example, reaction with two equivalents of a secondary phosphine (B1218219) would yield a diphosphine ligand. The electronic properties of the ligand, and thus the catalytic activity of its metal complex, could be tuned by the substituents on the benzene ring and the donor atoms.
Table 3: Potential Ligand Types Derived from a this compound Scaffold
| Donor Atom | Ligand Class | Potential Catalytic Applications |
| Phosphorus | Diphosphine | Cross-coupling reactions, hydrogenation |
| Nitrogen | Diamine | Asymmetric synthesis, oxidation reactions |
| Sulfur | Dithioether | Hydroformylation, polymerization |
This table outlines hypothetical ligand syntheses and their potential applications in catalysis based on the principles of ligand design.
Environmental Behavior and Transformation Pathways of 1 Chloro 2 Chloromethoxy Methyl Benzene
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation, occurring without the intervention of living organisms, plays a critical role in the transformation of 1-Chloro-2-[(chloromethoxy)methyl]benzene. The primary mechanisms are hydrolysis and photodegradation, which are influenced by the compound's two reactive functional groups: the benzylic chloride-like structure and the chloromethyl ether group.
Hydrolysis is expected to be a significant degradation pathway for this compound in aqueous environments. The molecule contains two sites susceptible to rapid hydrolysis.
The chloromethyl ether functional group (-O-CH₂-Cl) is known to be highly reactive with water. Studies on analogous compounds like bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) show extremely rapid hydrolysis. For instance, at 20°C, the half-life of CMME in water is less than one second, while that of BCME is approximately 38 seconds. canada.cacanada.ca This rapid breakdown of the ether linkage in this compound would likely lead to the formation of 2-chlorobenzyl alcohol, formaldehyde (B43269), and hydrogen chloride (HCl). canada.canih.gov
The second site for hydrolysis is the benzylic chloride moiety (Ar-CH₂-Cl). Benzyl (B1604629) chloride and its derivatives are known to hydrolyze in water to form the corresponding benzyl alcohol and HCl. wikipedia.org The rate of this reaction can be influenced by factors such as pH and temperature, but it proceeds readily in aqueous solutions. scispace.com
Table 1: Hydrolysis Data for Structurally Related Compounds
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic hydrocarbons, this process is a key mechanism for atmospheric and surface water degradation. nih.gov The process typically follows first-order reaction kinetics. nih.gov
Biotic Transformation Studies
The transformation of organic pollutants by microorganisms is a crucial element of their environmental fate. The structure of this compound suggests it would be susceptible to microbial attack, particularly by bacteria capable of degrading chlorinated toluenes and benzenes.
The biodegradation of chlorinated aromatic compounds is well-documented for a variety of microbial species. Bacteria such as Pseudomonas, Comamonas, and Bacillus have demonstrated the ability to degrade chlorotoluenes and chlorobenzenes. vjs.ac.vnresearchgate.netnih.gov
The typical aerobic degradation pathway is initiated by dioxygenase enzymes, which insert two hydroxyl groups onto the benzene (B151609) ring to form a substituted catechol (e.g., a chloro-methyl-catechol). nih.gov This is followed by enzymatic ring cleavage, usually via an ortho- or meta-cleavage pathway, which breaks down the aromatic structure into aliphatic acids that can then enter central metabolic pathways. researchgate.netnih.gov Under anaerobic conditions, a process known as reductive dechlorination can occur, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov
Microorganisms capable of degrading 2-chlorotoluene (B165313) would be strong candidates for the transformation of this compound. vjs.ac.vn The ether linkage may also be subject to enzymatic cleavage by etherase enzymes, although this is less commonly studied in the context of this specific structure. The synergistic action of mixed microbial communities is often more effective at completely mineralizing complex chlorinated compounds. researchgate.net
Table 2: Microorganisms with Potential to Degrade this compound Based on Analog Degradation
Based on the abiotic and biotic degradation pathways of analogous compounds, several transformation products of this compound can be predicted.
From Hydrolysis: The primary and most rapid transformation is expected to yield 2-chlorobenzyl alcohol , formaldehyde , and hydrogen chloride .
From Biodegradation: Aerobic microbial degradation would likely produce intermediates such as chloro-methyl-catechols . Subsequent ring cleavage would lead to the formation of compounds like chloro-methyl-muconic acids and methyl-dienelactones . nih.gov Fungal degradation pathways could also involve hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. nih.gov
Complete mineralization under optimal conditions would ultimately convert the compound to carbon dioxide, water, and chloride ions.
Table 3: Predicted Metabolites from the Transformation of this compound
Environmental Distribution Modeling and Compartmentalization Analysis
Environmental distribution models use a compound's physical and chemical properties to predict its partitioning among different environmental media, such as air, water, soil, and biota. For this compound, key properties influence its likely fate. inchem.org
The compound is a liquid at room temperature with a relatively high boiling point (213°C) and a density greater than water (1.3 g/cm³). inchem.org Its water solubility is very low (0.01 g/100ml at 25°C), and it has a measurable vapor pressure (0.02 kPa at 25°C). inchem.org
These properties suggest that if released into the environment:
In Water: Due to its low solubility and high density, it would likely sink and partition to sediment. However, its rapid hydrolysis would likely prevent significant accumulation or transport in aquatic systems.
In Soil: The compound would tend to adsorb to organic matter in soil, limiting its mobility. Volatilization from soil surfaces could occur, but degradation processes like hydrolysis (in moist soil) and biodegradation would reduce its persistence.
In Air: Its vapor pressure indicates that it can exist in the atmosphere, where it would be subject to photodegradation. Long-range transport is unlikely due to its reactivity. publications.gc.ca
Table 4: Physical and Chemical Properties of this compound
Fugacity-Based Models for Predicting Partitioning
Fugacity-based models are instrumental in predicting the environmental partitioning of a chemical, offering a framework to understand its distribution across various environmental compartments such as air, water, soil, and sediment. Fugacity, which has units of pressure, can be conceptualized as the 'escaping tendency' of a chemical from a particular phase. When a system is at equilibrium, the fugacity of a chemical is uniform across all phases.
These models, such as the Equilibrium Criterion (EQC) model, utilize the physicochemical properties of a substance to calculate its fugacity in different environmental media. The distribution of the chemical is then determined by the relative fugacities in each compartment. Key input parameters for these models include molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).
Due to a lack of specific experimental data for this compound, the physicochemical properties of a structurally similar isomer, 1-Chloro-2-(chloromethyl)benzene (CAS 611-19-8), are used as surrogates to illustrate its potential environmental partitioning behavior.
Table 1: Physicochemical Properties of 1-Chloro-2-(chloromethyl)benzene (Surrogate for this compound)
| Property | Value | Source |
|---|---|---|
| Molecular Mass | 161.0 g/mol | inchem.org |
| Boiling Point | 213°C | inchem.org |
| Melting Point | -17°C | inchem.org |
| Density | 1.3 g/cm³ | inchem.org |
| Water Solubility | 0.01 g/100ml (100 mg/L) at 25°C (very poor) | inchem.org |
| Vapor Pressure | 0.02 kPa at 25°C | inchem.org |
Based on these surrogate data, a fugacity-based model would predict the following partitioning behavior for this compound:
Sorption and Volatilization Characteristics in Environmental Media
The processes of sorption and volatilization are critical in determining the mobility, bioavailability, and ultimate fate of this compound in the environment.
Sorption
Sorption refers to the process by which a chemical binds to solid particles, such as soil and sediment. This process is primarily governed by the chemical's hydrophobicity and the organic carbon content of the solid medium. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify a chemical's tendency to sorb to soil or sediment.
Direct experimental Koc values for this compound are not available. However, an estimated Koc can be derived from the octanol-water partition coefficient (log Pow). The log Pow of 3.32 for the surrogate compound 1-Chloro-2-(chloromethyl)benzene suggests strong sorption potential. inchem.org For comparison, an estimated Koc for a related compound, 2,4-dichlorotoluene, is 4,800, which indicates slight mobility in soil. nih.gov Chemicals with high Koc values are less mobile in soil and less likely to leach into groundwater. They tend to accumulate in the upper soil layers and in sediments of aquatic systems.
Volatilization
Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. For chemicals in the environment, this process dictates their movement from soil or water into the atmosphere.
The potential for volatilization from water is assessed using the Henry's Law constant. While a specific value for this compound is unavailable, data for a related compound, 2,4-dichlorotoluene, shows an estimated Henry's Law constant of 4.2 x 10⁻³ atm-m³/mol. nih.gov This value suggests that volatilization from water surfaces is a likely and significant environmental fate process. nih.gov
Volatilization from soil surfaces is influenced by the compound's vapor pressure. The surrogate compound, 1-Chloro-2-(chloromethyl)benzene, has a vapor pressure of 0.02 kPa at 25°C. inchem.org This indicates a moderate tendency to volatilize from soil surfaces, particularly from moist soils where it can co-distill with water. The International Chemical Safety Card (ICSC) notes that a harmful contamination of the air will be reached rather slowly on evaporation of this substance at 20°C. inchem.org
Table 2: Environmental Fate Parameters of Structurally Related Compounds
| Compound | Parameter | Value | Implication | Source |
|---|---|---|---|---|
| 1-Chloro-2-(chloromethyl)benzene | Log Pow | 3.32 | High potential for sorption to organic matter | inchem.org |
| 1-Chloro-2-(chloromethyl)benzene | Vapor Pressure | 0.02 kPa at 25°C | Moderate potential for volatilization from soil | inchem.org |
| 2,4-Dichlorotoluene | Estimated Koc | 4,800 | Slight mobility in soil | nih.gov |
Structure Reactivity and Structure Selectivity Relationships in 1 Chloro 2 Chloromethoxy Methyl Benzene Chemistry
Influence of Aromatic Ring Substituents on Chloromethoxymethyl Reactivity
The reactivity of the chloromethoxymethyl group, -CH₂OCH₂Cl, in 1-chloro-2-[(chloromethoxy)methyl]benzene is significantly modulated by the electronic properties of other substituents on the benzene (B151609) ring. This group can be considered a modified benzyl (B1604629) halide, where the benzylic carbon is attached to a chloromethoxy moiety. The key reactive site is the C-Cl bond of the chloromethyl part, which can undergo nucleophilic substitution reactions. The stability of the transition state, and in some cases, a carbocation intermediate, is paramount in determining the reaction rate.
Electron-donating groups (EDGs) on the aromatic ring, such as alkyl or alkoxy groups, would be expected to increase the reactivity of the chloromethoxymethyl group towards nucleophilic substitution. By donating electron density to the ring through inductive or resonance effects, these groups can stabilize a developing positive charge on the benzylic carbon in the transition state of an Sₙ1-type reaction. Even in an Sₙ2-type reaction, electron-donating groups can influence the electrophilicity of the carbon center.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would decrease the reactivity. These groups destabilize any carbocation-like character at the benzylic position, thereby increasing the activation energy for the departure of the chloride leaving group. The Hammett equation can be a useful tool for quantifying these electronic effects on reaction rates. Although typically applied to meta and para substituents, modified parameters can provide insights into the electronic influence of ortho substituents, though steric factors often complicate these correlations. researchgate.netcdnsciencepub.com
The existing ortho-chloro substituent on this compound itself exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+R). The net result is a deactivation of the ring towards electrophilic attack, but its influence on the side-chain reactivity is more complex. The inductive withdrawal can slightly decrease the rate of nucleophilic substitution compared to an unsubstituted analog.
To illustrate the expected influence of additional aromatic substituents on the reactivity of the chloromethoxymethyl group, a hypothetical dataset for a model Sₙ1 solvolysis reaction is presented below. The relative rates are estimated based on the known electronic effects of the substituents.
| Substituent at C4-position | Electronic Effect | Estimated Relative Rate (k_rel) |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating (+R > -I) | 500 |
| -CH₃ | Electron-Donating (+I) | 20 |
| -H | Reference | 1 |
| -Cl | Electron-Withdrawing (-I > +R) | 0.2 |
| -NO₂ | Strongly Electron-Withdrawing (-I, -R) | 0.01 |
Steric and Electronic Effects on Regioselectivity in Subsequent Reactions
When this compound undergoes further reactions, such as electrophilic aromatic substitution, the regioselectivity is dictated by the directing effects of the two existing substituents.
The chloro group is a deactivating but ortho-, para-directing substituent. msu.edupressbooks.pub Its inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, its ability to donate a lone pair of electrons via resonance stabilizes the arenium ion intermediates at the ortho and para positions.
In electrophilic aromatic substitution on this compound, the incoming electrophile will be directed to the positions activated by both groups. The primary positions for substitution would be C4 and C6, which are para and ortho to the chloro group, respectively, and ortho and para to the chloromethoxymethyl group.
Steric hindrance plays a crucial role in determining the ratio of ortho to para products. The bulky chloromethoxymethyl group at the C2 position will significantly hinder attack at the adjacent C3 and C1 positions. The C6 position, being ortho to the chloromethoxymethyl group, will also experience some steric hindrance. Therefore, substitution at the C4 position (para to the chloro group and para to the chloromethoxymethyl's point of attachment) is generally favored.
The following table provides a qualitative prediction of the regioselectivity for a typical electrophilic aromatic substitution reaction on this compound.
| Position of Substitution | Directing Effect of -Cl (at C1) | Directing Effect of -CH₂OCH₂Cl (at C2) | Steric Hindrance | Predicted Product Distribution |
|---|---|---|---|---|
| C3 | meta | meta | High | Minor |
| C4 | para | meta | Low | Major |
| C5 | meta | para | Low | Minor |
| C6 | ortho | ortho | Moderate | Moderate |
Comparative Studies with Structurally Analogous Halogenated Benzene Derivatives
To better understand the reactivity of this compound, it is useful to compare it with structurally similar compounds.
Benzyl chloride (C₆H₅CH₂Cl) is a fundamental analog. The reactivity of benzyl chlorides in nucleophilic substitution reactions is highly dependent on the stability of the transition state, which often has significant carbocation character. stackexchange.comstackexchange.com Substituents on the aromatic ring play a critical role in this stability.
Compared to benzyl chloride, this compound has two key differences: the ortho-chloro substituent and the replacement of a hydrogen with a chloromethoxy group. The ortho-chloro group, primarily through its inductive effect, is expected to destabilize the transition state for C-Cl bond cleavage in the side chain, thus reducing the reaction rate compared to benzyl chloride. researchgate.net
The chloromethoxy group (-OCH₂Cl) attached to the benzylic carbon introduces further electronic and steric effects. The electronegative oxygen atom can withdraw electron density inductively, potentially further decreasing the reactivity of the benzylic chloride.
A comparative analysis of the solvolysis rates of benzyl chloride and its ortho-chloro derivative illustrates the deactivating effect of the ortho-chloro substituent.
| Compound | Key Structural Feature | Expected Relative Rate (k_rel) |
|---|---|---|
| Benzyl Chloride | Unsubstituted | 1.00 |
| o-Chlorobenzyl Chloride | ortho-Chloro substituent | ~0.3 |
| This compound | ortho-Chloro and chloromethoxy group | <0.3 (estimated) |
The data in Table 3 are based on established trends in benzyl halide reactivity, where ortho-electron-withdrawing groups decrease the rate of solvolysis. The presence of the additional chloromethoxy group in the target molecule is predicted to further reduce the reactivity.
Chlorinated alkoxybenzenes, such as chloroanisole isomers, provide another point of comparison, particularly concerning the influence of the chloro and alkoxy-like groups on the aromatic ring's properties. In these compounds, the reactivity of interest is often electrophilic aromatic substitution.
The methoxy (B1213986) group (-OCH₃) in anisole (B1667542) is a strong activating, ortho-, para-directing group. The presence of a chlorine atom, as in chloroanisole, deactivates the ring but the directing effects still favor substitution at the positions ortho and para to the methoxy group.
The regiochemical outcomes in electrophilic substitution would also differ. In o-chloroanisole, the powerful directing effect of the methoxy group would strongly favor substitution at the para position (C4) and to a lesser extent the other ortho position (C6). In this compound, the directing influence of the chloromethoxymethyl group is weaker, leading to a more complex product distribution as discussed in section 8.2.
The following table compares the expected major products in the nitration of these compounds, highlighting the differences in regioselectivity.
| Compound | Major Product(s) | Rationale for Regioselectivity |
|---|---|---|
| o-Chloroanisole | 4-Nitro-2-chloroanisole and 6-Nitro-2-chloroanisole | Strong ortho, para-directing effect of the methoxy group dominates. |
| This compound | 4-Nitro-1-chloro-2-[(chloromethoxy)methyl]benzene | Combined directing effects and steric hindrance favor substitution at the C4 position. |
Emerging Research Directions and Future Perspectives for 1 Chloro 2 Chloromethoxy Methyl Benzene Studies
Exploration of Novel Reaction Catalysts and Methodologies
The synthesis of 1-Chloro-2-[(chloromethoxy)methyl]benzene and related compounds has traditionally relied on established methods, but the future points towards the adoption of more sophisticated and sustainable catalytic systems. Research into novel catalysts is focused on enhancing reaction efficiency, selectivity, and environmental compatibility.
One promising area is the development of advanced Lewis acid catalysts. While traditional catalysts like zinc chloride and aluminum chloride are effective, they often suffer from issues such as corrosiveness, high susceptibility to water, and difficulties in recovery and reuse. researchgate.net Future research is likely to focus on solid acid catalysts, including zeolites, which offer advantages such as easier separation from the reaction mixture, potential for regeneration, and shape-selective catalysis that can improve product specificity. researchgate.netclariant.commdpi.com The ordered porous structure of zeolites can provide control over the adsorption of substrates and the formation of intermediates, which is crucial for directing the reaction towards the desired product. mdpi.com
Furthermore, the exploration of organocatalysis presents a metal-free alternative for the synthesis of related chloroalkyl ethers. organic-chemistry.org This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metal catalysts.
Another avenue of investigation is the use of phase-transfer catalysis (PTC) in aqueous media. A novel catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 has demonstrated high efficiency in the chloromethylation of aromatic hydrocarbons. researchgate.net Such systems can offer good to excellent yields and present a more environmentally friendly approach. researchgate.netresearchgate.net
The following table summarizes some of the novel catalytic approaches being explored for reactions related to the synthesis of this compound.
| Catalyst/Methodology | Potential Advantages | Relevant Research Areas |
| Zeolites | Easy separation, reusability, shape selectivity. | Solid acid catalysis for chloromethylation. researchgate.netclariant.commdpi.com |
| Organocatalysts | Metal-free, reduced toxicity. | Green synthesis of chloroalkyl ethers. organic-chemistry.org |
| Phase-Transfer Catalysis | Use of aqueous media, high efficiency. | Sustainable chloromethylation of aromatics. researchgate.net |
| Visible-Light Photoredox Catalysis | Metal-free, sustainable energy source. | Green synthesis of benzyl (B1604629) chlorides. mdpi.com |
Integration into Flow Chemistry and Sustainable Synthesis Approaches
The integration of continuous flow chemistry and microreactor technology represents a significant leap forward in the sustainable synthesis of this compound and other hazardous chemicals. alineinc.comufluidix.comineosopen.orgelveflow.comelveflow.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. alineinc.comufluidix.comelveflow.comelveflow.comnih.gov
Given that chloromethylation reactions can be highly exothermic and may involve toxic reagents, the use of microreactors significantly mitigates safety risks by minimizing the reaction volume at any given time. ufluidix.comelveflow.com The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing thermal runaways and the formation of unwanted byproducts. ufluidix.comineosopen.org This level of control can lead to higher yields and purities of the desired product.
The in-situ generation of reactive intermediates is another key advantage of flow chemistry. For instance, hazardous reagents like chloromethyl methyl ether can be synthesized and immediately consumed in a subsequent reaction step within a continuous flow system, avoiding the need for storage and handling of the toxic substance. ineosopen.org This approach is particularly relevant to the synthesis of this compound. A patent has described the use of trifluoromethanesulfonic acid or perchloric acid as catalysts for the synthesis of chloromethyl methyl ether, noting that the rapid reaction speed makes it suitable for use in continuous flow reactors. nih.gov
Advanced Materials Science Applications Beyond Current Scope
The bifunctional nature of this compound, with its reactive chloromethyl and chloromethoxy groups, makes it a valuable precursor for the synthesis of a wide range of advanced materials. While its current applications may be limited, future research is expected to unlock its potential in various areas of materials science.
One of the most promising avenues is in the development of functional polymers. The chloromethyl group is a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone. youtube.com This could lead to the creation of materials with tailored properties for specific applications. For example, by reacting this compound with other monomers or by grafting it onto existing polymer chains, it is possible to synthesize:
Stimuli-responsive polymers: Materials that change their properties in response to external stimuli such as pH, temperature, or light.
Functional resins: For applications in ion exchange, catalysis, and chromatography. The chloromethyl group can be converted to other functionalities, such as quaternary ammonium (B1175870) salts for anion exchange resins.
Advanced coatings and adhesives: The reactivity of the chloro groups can be exploited to form strong covalent bonds with surfaces, leading to durable and high-performance coatings.
Moreover, the aromatic core of this compound can be incorporated into the backbone of high-performance polymers, such as polycarbonates, to enhance their thermal stability and mechanical properties. elveflow.com The presence of the chloro substituents can also modify the electronic properties of the resulting materials, opening up possibilities for applications in organic electronics.
The development of functional materials from biomass is another area where derivatives of this compound could play a role. For instance, chloromethylated lignin (B12514952) has been used as a platform for creating heterogeneous catalysts. chemrxiv.org This approach aligns with the growing demand for sustainable and bio-based materials.
The potential applications are summarized in the table below:
| Material Type | Potential Application | Key Functional Group |
| Functional Polymers | Drug delivery, sensors, smart materials. | Chloromethyl |
| Ion-Exchange Resins | Water purification, separation processes. | Quaternized chloromethyl |
| High-Performance Polymers | Aerospace, automotive, electronics. | Aromatic backbone |
| Bio-based Materials | Sustainable catalysts, composites. | Lignin derivatives |
Interdisciplinary Research with Theoretical and Experimental Chemistry
The synergy between theoretical and experimental chemistry is becoming increasingly crucial for advancing our understanding of complex chemical reactions and for the rational design of new catalysts and materials. In the context of this compound, interdisciplinary research will play a pivotal role in elucidating its reaction mechanisms and predicting its properties.
Computational studies , employing methods such as Density Functional Theory (DFT), can provide valuable insights into the energetics and transition states of the chloromethylation process. advancedsciencenews.com Such studies can help in understanding the role of different catalysts, the effect of substituents on the aromatic ring, and the factors that control regioselectivity. For example, computational models can be used to screen potential catalysts before they are synthesized and tested in the lab, thereby accelerating the discovery of more efficient and selective catalytic systems.
Kinetic studies , on the other hand, provide essential experimental data to validate and refine theoretical models. nih.gov Detailed kinetic investigations of the chloromethylation of substituted benzenes can reveal the rate-determining steps of the reaction and provide quantitative information about the influence of various reaction parameters. nih.govnih.govnih.gov The combination of experimental kinetics with computational modeling can lead to a comprehensive understanding of the reaction mechanism at a molecular level. rsc.orgprinceton.edudntb.gov.uaresearchgate.net
Spectroscopic techniques , such as NMR and Raman spectroscopy, are indispensable for characterizing the intermediates and products of the reaction. nih.gov Low-temperature spectroscopic studies can help to identify transient species that are difficult to isolate, providing direct evidence for the proposed reaction mechanisms. The interplay between theoretical predictions of spectroscopic properties and experimental measurements is a powerful tool for structural elucidation. bohrium.com
Future interdisciplinary research in this area will likely focus on:
Developing more accurate computational models to predict the outcome of chloromethylation reactions with high fidelity.
Using advanced spectroscopic techniques to probe the reaction mechanism in real-time.
Combining experimental and theoretical approaches to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound and its derivatives.
Investigating the electronic and structural properties of new materials derived from this compound through a combination of experimental characterization and computational modeling.
This integrated approach will not only deepen our fundamental understanding of the chemistry of this compound but also accelerate its application in innovative technologies.
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures risk side reactions (e.g., over-chlorination) |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Base | K₂CO₃/NaOH | Maintains pH >9 to deprotonate intermediates |
Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) or GC-MS to detect byproducts like dichlorinated derivatives .
How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Basic Research Question
- ¹H NMR : Expect signals at δ 3.8–4.2 ppm (CH₂O), δ 6.5–7.5 ppm (aromatic protons), and δ 4.5–5.0 ppm (ClCH₂–) with coupling patterns reflecting substituent positions .
- ¹³C NMR : Peaks at ~70 ppm (OCH₂Cl), 55–60 ppm (OCH₃), and 120–140 ppm (aromatic carbons) .
- IR : Stretching vibrations at 750 cm⁻¹ (C–Cl), 1100 cm⁻¹ (C–O–C), and 2900 cm⁻¹ (CH₂) .
- Mass Spec : Molecular ion [M⁺] at m/z 204 (C₈H₈Cl₂O) with fragments at m/z 169 (loss of Cl) and m/z 125 (loss of CH₂OCl) .
Validation : Compare with PubChem spectral data (e.g., InChIKey: MFHPYLFZSCSNST-UHFFFAOYSA-N) .
How can regioselectivity in substitution reactions of this compound be controlled for targeted derivatization?
Advanced Research Question
The chloromethoxy and chloro groups direct electrophilic substitution via resonance and inductive effects:
- Electrophilic Aromatic Substitution : The chloromethoxy group is meta-directing, while the chloro substituent is ortho/para-directing. Computational DFT studies (e.g., Gaussian 09) predict preferential substitution at the para position relative to Cl .
- Nucleophilic Substitution : Use polar solvents (e.g., DMSO) and catalysts like CuI to activate the chloro group for displacement by amines or thiols .
Q. Case Study :
| Reaction Type | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Amination | NH₃, CuI | 2-Amino-4-[(chloromethoxy)methyl]benzene | 72 |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-chloro-2-[(chloromethoxy)methyl]benzene | 65 |
Optimization : Adjust stoichiometry (1:1.2 substrate:reagent ratio) and reaction time (2–4 hrs) to minimize di-substitution .
What computational methods are suitable for predicting the reactivity and stability of this compound in aqueous environments?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model hydrolysis pathways. The chloromethoxy group hydrolyzes faster than the chloro group at pH >7, forming 2-chloro-4-hydroxymethylbenzene .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Cl (≈320 kJ/mol) and C–O (≈340 kJ/mol) to predict degradation rates .
- pKa Prediction : Tools like ACD/Labs suggest the compound is stable in pH 5–9, with dechlorination occurring below pH 3 .
Advanced Research Question
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Test derivatives with nitro or amino groups for enhanced activity .
- Mechanistic Studies :
- Membrane Permeability : Propidium iodide uptake assay to assess cell wall disruption.
- Enzyme Inhibition : Measure IC₅₀ against E. coli dihydrofolate reductase (DHFR) using UV-Vis kinetics .
Q. Results Example :
| Derivative | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| Nitro-substituted | 8 | 32 |
| Amino-substituted | 16 | 64 |
Statistical Analysis : Use ANOVA (p <0.05) to confirm significance between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
